Metrizoic Acid

Description

This compound is a molecule used as a contrast medium. It present a higher risk of allergic reactions due to its high osmolality. Its approval has been discontinued by the FDA. One study in 1976 demonstrated that this compound, when used for cardiac angiography, was well tolerated. A total of 10, 000 injections were administered to 2,028 patients undergoing angiocardiographic procedures over a three-year period. With two exceptions, all complications occurred during injection of the right coronary artery. Seven cases of ventricular fibrillation, and 5 of significant bradycardia/asystole, were associated with this compound injection. In general, the drug was well tolerated by patients during cardiac examinations.

This compound is a Radiographic Contrast Agent. The mechanism of action of this compound is as a X-Ray Contrast Activity.

This compound is a small molecule drug with a maximum clinical trial phase of IV.

A diagnostic radiopaque that usually occurs as the sodium salt.

See also: Acetrizoic Acid (related); Metrizamide (related); Metrizoate Sodium (narrower) ... View More ...

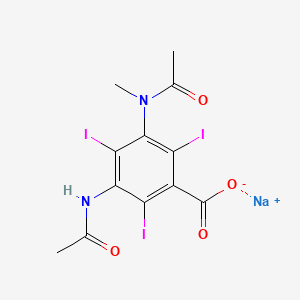

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11I3N2O4/c1-4(18)16-10-7(13)6(12(20)21)8(14)11(9(10)15)17(3)5(2)19/h1-3H3,(H,16,18)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGDNPWHMNJRFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)N(C)C(=O)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11I3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023311 | |

| Record name | Metrizoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1949-45-7 | |

| Record name | Metrizoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1949-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metrizoic Acid [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001949457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metrizoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09346 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metrizoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetamido-2,4,6-triiodo-5-N-methylacetamidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METRIZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM1N99QR1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Metrizoic Acid: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metrizoic acid is an organic compound that was historically used as a radiographic contrast medium.[1][2] As a tri-iodinated benzoic acid derivative, its high electron density allowed for the opacification of blood vessels and the urinary tract during X-ray imaging procedures such as angiography and urography.[1][2] Although its use has been largely discontinued in favor of lower osmolality contrast agents due to a higher risk of allergic reactions, a thorough understanding of its chemical properties and structure remains pertinent for researchers in toxicology, pharmacology, and the development of new diagnostic agents.[2] This technical guide provides an in-depth overview of the core chemical and structural characteristics of this compound.

Chemical Structure and Identification

This compound, chemically known as 3-Acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid, is a substituted aromatic carboxylic acid. The core of the molecule is a benzene ring, heavily substituted with three iodine atoms, a carboxylic acid group, an acetamido group, and an N-methylacetamido group.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 3-Acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid |

| CAS Number | 1949-45-7 |

| Molecular Formula | C12H11I3N2O4 |

| SMILES | CC(=O)NC1=C(I)C(=C(I)C(=C1I)N(C)C(=O)C)C(=O)O |

| InChI Key | GGGDNPWHMNJRFN-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 627.94 g/mol | |

| Melting Point | 281-282 °C | |

| pKa (Strongest Acidic) | 2.16 (Predicted) | |

| logP | 2.18 (ALOGPS) | |

| Water Solubility | 0.0877 mg/mL (ALOGPS) | |

| Solubility in DMSO | ≥24.33 mg/mL | |

| Appearance | Solid powder |

Synthesis and Purification

The synthesis of this compound involves a multi-step process starting from 3,5-diacetamidobenzoic acid. While detailed, contemporary protocols are not widely available due to its discontinued use, historical patents outline the general synthetic route.

Experimental Protocol: Synthesis of a Key Intermediate (3-acetamido-5-amino-2,4,6-triiodobenzoic acid)

This protocol is adapted from patent literature and describes the synthesis of a key precursor to this compound.

Materials:

-

3,5-diacetamidobenzoic acid

-

Hydrochloric acid (2N)

-

Sodium iodide dichloride (NaICl2) solution (3.7M)

-

Sodium metabisulfite (Na2S2O5)

-

Sodium hydroxide solution

-

Water

Procedure:

-

A solution of 3,5-diacetamidobenzoic acid is prepared.

-

The solution is diluted with 2N hydrochloric acid and a 3.7M NaICl2 solution.

-

The reaction mixture is heated to approximately 86°C and maintained at this temperature for 2 hours with vigorous stirring to facilitate the tri-iodination of the benzene ring.

-

After cooling to room temperature, any excess iodine chloride is reduced by the addition of sodium metabisulfite.

-

The precipitated 3-acetamido-5-amino-2,4,6-triiodobenzoic acid is collected by filtration and washed with water.

-

The crude product is then suspended in water and dissolved by the addition of a sodium hydroxide solution to a pH of about 9 for further purification.

The final steps to this compound involve N-alkylation (methylation) of the amino group followed by acetylation, as described in British Patent Specification No. 973,881.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques. Certificates of Analysis for commercially available research-grade this compound indicate the use of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Quality Control Analysis of this compound

The following outlines a general workflow for the quality control of a this compound sample.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

-

Principle: Reversed-phase HPLC is a suitable method for determining the purity of this compound and detecting any related impurities.

-

Column: A C18 column (e.g., Zorbax SB-CN, 250 x 4.6 mm, 5 µm) can be used.

-

Mobile Phase: A gradient elution with a mixture of an acidic buffer (e.g., phosphate buffer, pH 2.7-3.5) and an organic solvent like acetonitrile is typically employed.

-

Detection: UV detection at a wavelength where the molecule exhibits strong absorbance, likely around 233 nm, would be appropriate.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as DMSO or the mobile phase.

-

Analysis: The retention time of the main peak corresponding to this compound is recorded, and the peak area is used to calculate the purity relative to any impurity peaks.

2. Mass Spectrometry (MS) for Molecular Weight Confirmation:

-

Principle: Mass spectrometry is used to confirm the molecular weight of this compound.

-

Technique: Electrospray ionization (ESI) coupled with a mass analyzer is a common technique.

-

Sample Preparation: The sample is typically introduced dissolved in a suitable solvent.

-

Analysis: The mass spectrum would be expected to show a prominent ion corresponding to the protonated molecule [M+H]+ at m/z 628.8. Fragmentation patterns can also provide structural information.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

-

Principle: ¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule, confirming the overall structure.

-

Solvent: A deuterated solvent in which this compound is soluble, such as DMSO-d6, would be used.

-

Analysis: The resulting spectrum would show characteristic peaks for the aromatic proton, the methyl groups of the acetamido and N-methylacetamido functions, and the N-H proton. The chemical shifts, integration, and coupling patterns of these signals must be consistent with the known structure of this compound.

4. Infrared (IR) Spectroscopy for Functional Group Identification:

-

Principle: IR spectroscopy is used to identify the presence of key functional groups.

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an ATR accessory.

-

Analysis: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the carboxylic acid and amide groups, the N-H bend of the amide, and C-H stretches of the methyl groups.

Signaling Pathways and Biological Activity

As a diagnostic agent, this compound is not designed to interact with specific signaling pathways in the same manner as a therapeutic drug. Its mechanism of action is based on its physical property of X-ray attenuation. The biological effects observed are primarily related to its high osmolality, which can lead to adverse reactions. There is no evidence in the reviewed literature to suggest that this compound has a specific intended effect on cellular signaling pathways.

Visualizations

References

An In-depth Technical Guide to the Mechanism of Action of Metrizoic Acid as a Contrast Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metrizoic acid, a first-generation ionic, high-osmolality iodinated contrast agent, historically played a significant role in radiological imaging.[1] Although largely superseded by safer, low-osmolality agents, a comprehensive understanding of its mechanism of action and physicochemical properties remains crucial for researchers in the field of contrast media development and medical imaging. This guide provides a detailed technical overview of this compound, focusing on its core mechanism of X-ray attenuation, its physicochemical characteristics, pharmacokinetic profile, and the molecular basis of its adverse effects.

Core Mechanism of Action: X-ray Attenuation

The primary function of this compound as a contrast agent lies in its ability to attenuate X-rays, thereby enhancing the visibility of anatomical structures during radiographic procedures.[2][3] This mechanism is fundamentally based on the photoelectric effect, a phenomenon that is highly dependent on the atomic number (Z) of the absorbing material.

The core of the this compound molecule is a tri-iodinated benzoic acid derivative.[1][4] Iodine, with a high atomic number (Z=53), is exceptionally efficient at absorbing X-ray photons within the diagnostic energy range. When a beam of X-rays passes through the body, the iodine atoms in the administered this compound absorb a significantly greater proportion of the photons compared to the surrounding soft tissues, which are primarily composed of elements with low atomic numbers (e.g., hydrogen, carbon, oxygen). This differential absorption creates a "shadow" on the X-ray detector, resulting in a radiopaque image that delineates the structures containing the contrast agent.

Physicochemical Properties

The clinical performance and safety profile of this compound are intrinsically linked to its physicochemical properties. As a high-osmolality contrast medium (HOCM), its characteristics differ significantly from modern low-osmolality contrast media (LOCM).

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C12H11I3N2O4 | |

| Molecular Weight | 627.94 g/mol | |

| Iodine Content | 370 - 440 mg/mL | |

| Osmolality | ~2100 mOsm/kg | |

| Viscosity (at 37 °C) | 3.4 cP | |

| Protein Binding | Minimally protein bound | |

| Elimination Half-life | 90 - 120 minutes (in normal renal function) | |

| Route of Elimination | Primarily unchanged via glomerular filtration |

Pharmacokinetics

Following intravascular administration, this compound is distributed throughout the extracellular fluid compartment. Due to its high water solubility and minimal protein binding, it does not significantly penetrate cell membranes or bind to plasma proteins.

The primary route of elimination is renal, with the molecule being freely filtered by the glomerulus without significant tubular reabsorption or secretion. In patients with normal renal function, the elimination half-life is typically between 90 and 120 minutes. However, in cases of renal impairment, this half-life can be significantly prolonged.

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce due to its discontinuation. However, the following are standardized methodologies that would be employed to characterize its key properties.

Determination of Osmolality

Principle: The osmolality of a solution is a measure of the number of solute particles per kilogram of solvent and is a key determinant of the osmotic pressure exerted by the solution. Freezing point depression osmometry is the standard method.

Methodology:

-

Calibration: Calibrate a freezing point osmometer using standard solutions of known osmolality (e.g., sodium chloride solutions).

-

Sample Preparation: Use the this compound solution as supplied for clinical use. If in powder form, dissolve in sterile water to the desired concentration.

-

Measurement: Place a precise volume of the this compound solution into a sample tube.

-

Analysis: The osmometer supercools the sample below its freezing point, then induces crystallization. The heat of fusion raises the temperature to a plateau, which is the freezing point of the solution. The instrument calculates the osmolality based on the freezing point depression compared to pure water.

Measurement of Viscosity

Principle: Viscosity is the measure of a fluid's resistance to flow. For contrast media, it influences the injection force and flow rate. A rotational viscometer is a common instrument for this measurement.

Methodology:

-

Instrument Setup: Use a calibrated rotational viscometer with a cone-plate or concentric cylinder geometry.

-

Temperature Control: Maintain the sample at a physiologically relevant temperature, typically 37°C, using a water bath or Peltier element.

-

Sample Loading: Place the this compound solution into the measurement chamber.

-

Measurement: The viscometer rotates a spindle at a defined shear rate and measures the torque required to overcome the viscous drag of the fluid. This torque is then used to calculate the dynamic viscosity in centipoise (cP) or millipascal-seconds (mPa·s).

In Vivo X-ray Attenuation Measurement

Principle: To quantify the contrast enhancement in vivo, the change in Hounsfield Units (HU) in a region of interest is measured using computed tomography (CT) before and after contrast administration.

Methodology:

-

Animal Model: Utilize a suitable animal model (e.g., rabbit or rat).

-

Baseline Scan: Acquire a non-contrast CT scan of the target anatomical region (e.g., kidneys, major blood vessels).

-

Contrast Administration: Administer a defined dose of this compound intravenously.

-

Post-Contrast Scans: Acquire a series of CT scans at specific time points following injection to capture the dynamic distribution of the contrast agent.

-

Image Analysis: Define a region of interest (ROI) within the target structure on both the pre- and post-contrast images. Measure the mean HU within the ROI for each scan. The difference in HU between the pre- and post-contrast scans represents the degree of X-ray attenuation provided by the this compound.

Biological Effects and Adverse Reactions

The high osmolality of this compound is the primary driver of its adverse effects. When injected into the bloodstream, the hypertonic solution creates a significant osmotic gradient, drawing water from red blood cells and the vascular endothelium into the plasma. This can lead to a cascade of physiological responses.

Contrast-Induced Nephropathy (CIN): The hyperosmolar solution can cause direct toxic effects on renal tubular cells and induce renal vasoconstriction, leading to a reduction in glomerular filtration rate and acute kidney injury.

Hemodynamic Effects: The rapid expansion of plasma volume can lead to vasodilation, a drop in blood pressure, and reflexive tachycardia. Dehydration and crenation of red blood cells can increase blood viscosity in the microcirculation.

Anaphylactoid Reactions: High-osmolality contrast media are associated with a higher incidence of allergic-like reactions, which are not IgE-mediated but are thought to result from the direct release of histamine and other mediators from mast cells and basophils.

Conclusion

This compound serves as a classic example of a high-osmolality iodinated contrast agent. Its mechanism of action is based on the fundamental principle of X-ray attenuation by its iodine atoms. While effective in providing contrast, its pronounced physicochemical properties, particularly its high osmolality and viscosity, are directly responsible for its significant adverse effect profile. The development of non-ionic, low- and iso-osmolar contrast agents has been a direct response to the limitations observed with agents like this compound, leading to substantial improvements in patient safety and tolerance in modern radiological practice. A thorough understanding of the structure-activity and structure-toxicity relationships of early agents like this compound remains invaluable for the continued innovation of safer and more effective contrast media.

References

An In-depth Technical Guide to the Synthesis and Purification of Metrizoic Acid for Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of Metrizoic acid (3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid), a tri-iodinated benzoic acid derivative historically used as an X-ray contrast medium.[1] The methodologies detailed herein are compiled from established synthetic routes for key intermediates and related compounds, offering a robust framework for obtaining high-purity this compound for research and development purposes.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the strategic modification of a benzoic acid backbone. The pathway requires selective protection, iodination, and functional group manipulation to achieve the asymmetrically substituted final product. The overall synthetic scheme presented is based on processes developed for its key intermediates.[2][3]

A plausible and efficient synthetic pathway begins with 3,5-diaminobenzoic acid and proceeds through key intermediates such as 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.

Caption: Proposed Synthesis Pathway for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of key intermediates.[2][4]

Step 1: Synthesis of 3-Acetamido-5-amino-2,4,6-triiodobenzoic Acid

This step involves the tri-iodination of 3,5-diacetamidobenzoic acid, which concurrently undergoes selective hydrolysis of one acetamido group.

-

Preparation : In a suitable reaction vessel, suspend 3,5-diacetamidobenzoic acid (1.0 mol) in water.

-

Reagent Addition : Cool the suspension and add 2N hydrochloric acid followed by a solution of sodium iododichloride (NaICl₂, >3.0 mol).

-

Reaction : Heat the mixture to approximately 85-95°C with vigorous stirring for 2-3 hours. The product will precipitate out of the solution.

-

Work-up : Cool the reaction mixture to room temperature. Reduce the excess iodine chloride by adding a solution of sodium bisulfite until the characteristic iodine color disappears.

-

Isolation : Filter the precipitated solid, wash thoroughly with water, and dry to yield crude 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.

Step 2: Synthesis of 3-Amino-5-(N-methylacetamido)-2,4,6-triiodobenzoic Acid

This procedure involves the N-methylation of the acetylated amino group, followed by selective hydrolysis of the other acetyl group. A more direct approach, starting from the product of Step 1, would involve selective methylation of the free amine, however, the literature points towards a different sequence. For the purpose of this guide, we adapt a known procedure that achieves the desired substitution pattern. A representative protocol starting from 3-acetamido-5-amino-2,4,6-triiodobenzoic acid is described.

-

Preparation : Prepare a solution of sodium ethoxide in anhydrous ethanol. Add 3-acetamido-5-amino-2,4,6-triiodobenzoic acid (1.0 mol).

-

Methylation : Add methyl iodide (1.1 mol) to the solution. Heat the mixture at 50-70°C for 1-2 hours. The reaction pH should become neutral.

-

Hydrolysis & Isolation : Remove the ethanol under reduced pressure. Add water to the residue. The intermediate, 3-acetamido-5-(N-methylamino)-2,4,6-triiodobenzoic acid, may precipitate or remain in solution. This intermediate is then subjected to basic hydrolysis to remove the acetyl group at the 3-position, followed by acidic workup.

-

Purification : The aqueous layer is acidified with acetic acid and may be treated with activated charcoal. The filtered solution is then added to 6N hydrochloric acid to precipitate the product.

-

Final Isolation : The precipitate is collected by filtration, washed with water, and dried to yield 3-amino-5-(N-methylacetamido)-2,4,6-triiodobenzoic acid.

Step 3: Synthesis of this compound (Final Acetylation)

This final step involves the acetylation of the remaining primary amino group.

-

Preparation : Suspend 3-amino-5-(N-methylacetamido)-2,4,6-triiodobenzoic acid (1.0 mol) in an excess of acetic anhydride.

-

Catalysis : Gently warm the mixture and add a catalytic amount of a strong acid, such as concentrated sulfuric acid. An exothermic reaction should occur.

-

Crystallization : Allow the reaction mixture to cool to room temperature. The final product, this compound, will crystallize from the solution.

-

Isolation : Collect the crystals by filtration, wash with a suitable solvent (e.g., a small amount of cold acetic anhydride or an ether), and dry under vacuum.

Purification of this compound

High purity is critical for research applications. The primary method for purifying the crude product from the synthesis is recrystallization, often involving a pH-driven precipitation.

Purification Workflow: Recrystallization

Caption: General Purification Workflow for this compound.

Experimental Protocol: Recrystallization

-

Dissolution : Suspend the crude this compound in deionized water. Add a dilute aqueous solution of sodium hydroxide (e.g., 2M NaOH) dropwise with stirring until the solid completely dissolves (pH ~8-9). The water-soluble sodium salt is formed.

-

Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and heat the solution gently (50-60°C) for 15-20 minutes.

-

Filtration : Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

-

Precipitation : Cool the filtrate to room temperature. Slowly add a dilute acid (e.g., 2N HCl) with constant stirring. This compound will precipitate as the pH drops below its pKa. Continue adding acid until the pH is ~2-3 to ensure complete precipitation.

-

Crystallization : Cool the suspension in an ice bath for at least 30 minutes to maximize the yield of crystals.

-

Isolation and Washing : Collect the purified crystals by vacuum filtration. Wash the filter cake several times with small portions of cold deionized water to remove residual salts and acid.

-

Drying : Dry the purified this compound in a vacuum oven at 60-80°C until a constant weight is achieved.

Data Presentation and Quality Control

Rigorous analysis is essential to confirm the identity and purity of the synthesized this compound.

Synthesis and Purity Data

The following table summarizes expected outcomes based on reported literature for key intermediates.

| Step | Intermediate/Product | Typical Yield (%) | Purity Assessment Methods |

| 1 | 3-Acetamido-5-amino-2,4,6-triiodobenzoic Acid | 78 - 85% | HPLC, Elemental Analysis |

| 2 | 3-Amino-5-(N-methylacetamido)-2,4,6-triiodobenzoic Acid | ~83% | TLC, NMR, HPLC |

| 3 & Purification | This compound | >90% (for final step) | HPLC, NMR, Mass Spectrometry, Melting Point |

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound and detecting any related impurities. A reverse-phase HPLC method is typically employed.

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Phosphoric Acid or Formic AcidB: Acetonitrile (MeCN) |

| Elution Mode | Isocratic or Gradient (e.g., 70:30 A:B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~240 nm |

| Column Temperature | 25 - 30 °C |

| Injection Volume | 10 - 20 µL |

| Expected Purity | >98% for research-grade material |

References

- 1. N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]

- 4. US3476802A - N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid and salts thereof and process for preparing the same - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability of Metrizoic Acid in Laboratory Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of metrizoic acid, a tri-iodinated benzoic acid derivative formerly used as an X-ray contrast medium. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide combines available data with established scientific principles and detailed experimental protocols to enable researchers to determine its properties in a laboratory setting.

Introduction to this compound

This compound, chemically known as 3-acetamido-5-(acetylmethylamino)-2,4,6-triiodobenzoic acid, is a high-osmolality radiographic contrast agent.[1][2] Its structure, characterized by a tri-iodinated benzene ring, provides the radiopacity necessary for imaging, but also influences its physicochemical properties such as solubility and stability.[1] Understanding these properties is crucial for its handling, formulation, and analysis in a research and development context.

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical parameter that affects its formulation, bioavailability, and analytical characterization. This compound, as a carboxylic acid, is expected to exhibit pH-dependent solubility. Its salt forms, such as sodium metrizoate, are generally more water-soluble.

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound in a range of common laboratory solvents is not extensively reported in the literature. The following table summarizes the available data.

| Solvent/System | Temperature | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Ambient | 31.25 mg/mL | [3] |

| Dimethyl Sulfoxide (DMSO) | Ambient | 65.6 mg/mL | [4] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Ambient | ≥ 2.08 mg/mL (Clear Solution) | |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Ambient | ≥ 2.08 mg/mL (Clear Solution) | |

| 10% DMSO, 90% Corn Oil | Ambient | ≥ 2.08 mg/mL (Clear Solution) | |

| Water (Predicted for Metrizoate Sodium) | Ambient | 0.0486 mg/mL | - |

Note: The predicted water solubility for sodium metrizoate suggests that the free acid form, this compound, will have significantly lower aqueous solubility.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol details a standard laboratory procedure for determining the equilibrium solubility of this compound in various solvents.

Objective: To determine the saturation solubility of this compound in selected solvents (e.g., water, ethanol, methanol, DMSO) at different temperatures.

Materials:

-

This compound (pure substance)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The excess solid is necessary to ensure that equilibrium with the saturated solution is achieved.

-

Equilibration: Place the sealed containers in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand at the same temperature to allow the undissolved solid to settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sample Dilution and Analysis: Carefully pipette a known aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).

-

Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL or g/100 mL using the measured concentration and the dilution factor.

Workflow for Solubility Determination:

Stability of this compound

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods.

Forced Degradation Studies: Experimental Protocols

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stress testing.

Objective: To investigate the degradation of this compound under various stress conditions.

General Procedure:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or acetonitrile).

-

Expose the solutions to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and to detect and quantify any degradation products.

Stress Conditions:

-

Acid Hydrolysis:

-

Treat the drug solution with 0.1 M HCl.

-

Conduct the study at room temperature and an elevated temperature (e.g., 60 °C).

-

Sample at initial, 2, 4, 8, and 24 hours.

-

-

Base Hydrolysis:

-

Treat the drug solution with 0.1 M NaOH.

-

Conduct the study at room temperature.

-

Sample at initial, 1, 2, 4, and 8 hours (base-catalyzed hydrolysis is often faster than acid-catalyzed).

-

-

Oxidative Degradation:

-

Treat the drug solution with 3% hydrogen peroxide (H₂O₂).

-

Conduct the study at room temperature, protected from light.

-

Sample at initial, 2, 4, 8, and 24 hours.

-

-

Thermal Degradation (in solution):

-

Heat the drug solution at a high temperature (e.g., 70 °C).

-

Sample at initial, 24, 48, and 72 hours.

-

-

Thermal Degradation (solid state):

-

Expose solid this compound to dry heat (e.g., 105 °C).

-

Sample at initial and after 24, 48, and 72 hours. Prepare solutions for analysis.

-

-

Photostability:

-

Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

Analyze the samples after the exposure period.

-

Workflow for Forced Degradation Study:

Potential Degradation Pathways

Based on the structure of this compound and known degradation patterns of similar compounds, the following degradation pathways can be hypothesized.

References

An In-depth Technical Guide on the Physical and Chemical Characteristics of Metrizoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metrizoic acid is a tri-iodinated benzoic acid derivative that was historically utilized as a high-osmolality ionic X-ray contrast medium.[1][2] Its primary function in diagnostic imaging is to opacify blood vessels, the urinary tract, and other body structures to enhance their visibility under X-ray radiation.[1] This is achieved due to the high electron density of the three iodine atoms covalently bonded to the benzene ring, which effectively attenuates X-rays.

Classified as a small molecule, this compound belongs to the family of acylaminobenzoic acids.[3] It was typically administered in the form of its salts, such as metrizoate sodium.[1] Despite its efficacy, its use has been largely discontinued in many regions, including the United States, primarily due to its high osmolality, which is associated with a higher risk of inducing allergic reactions compared to modern low-osmolality contrast agents. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and logical workflows relevant to its synthesis and application.

Chemical Identification and Structure

This compound is systematically identified by its chemical nomenclature and registry numbers. Its structure is characterized by a 2,4,6-triiodinated benzoic acid core with acetamido and N-methylacetamido groups at positions 3 and 5, respectively.

| Identifier | Value | Reference |

| IUPAC Name | 3-Acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid | |

| CAS Number | 1949-45-7 | |

| Molecular Formula | C₁₂H₁₁I₃N₂O₄ | |

| Synonyms | Metrizoate, Acidum metrizoicum, 3-acetamido-2,4,6-triiodo-5-(N-methylacetamido)benzoic acid | |

| InChI Key | GGGDNPWHMNJRFN-UHFFFAOYSA-N | |

| SMILES | CC(=O)NC1=C(I)C(=C(I)C(=C1I)N(C)C(=O)C)C(=O)O |

Physicochemical Properties

The physicochemical properties of this compound are critical to its formulation, stability, and behavior as a contrast agent. These quantitative parameters are summarized below.

| Property | Value | Reference |

| Molecular Weight | 627.94 g/mol | |

| Exact Mass | 627.7853 u | |

| Melting Point | 281-282 °C | |

| Appearance | Solid crystals | |

| Water Solubility | 0.0877 mg/mL | |

| DMSO Solubility | 31.25 mg/mL (requires sonication) | |

| pKa (Strongest Acidic) | 2.16 | |

| LogP | 2.18 - 2.76 | |

| Polar Surface Area | 86.71 Ų | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 3 | |

| Elemental Analysis | C: 22.95%, H: 1.77%, I: 60.63%, N: 4.46%, O: 10.19% |

Experimental Protocols

This section details the methodologies for determining the key physicochemical and analytical characteristics of this compound.

Determination of Melting Point

Objective: To determine the temperature at which this compound transitions from a solid to a liquid phase.

Methodology:

-

Sample Preparation: A small, finely powdered sample of crystalline this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

A rapid heating rate is initially used to approach the expected melting point (approx. 281 °C).

-

The heating rate is then reduced to 1-2 °C per minute approximately 15-20 °C below the expected melting point to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. The range between these two temperatures constitutes the melting range.

-

Solubility Assessment

Objective: To determine the solubility of this compound in various solvents, including aqueous and organic systems.

Methodology (Shake-Flask Method):

-

Preparation: Prepare saturated solutions by adding an excess amount of solid this compound to a known volume of the solvent of interest (e.g., water, DMSO, ethanol) in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the samples are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A precisely measured aliquot of the clear supernatant is carefully removed and diluted with an appropriate solvent.

-

Analysis: The concentration of this compound in the diluted sample is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The original solubility is then calculated based on the dilution factor. For example, specific solvent systems for in vivo studies might involve co-solvents like PEG300, Tween-80, or SBE-β-CD.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the chemical structure and purity of this compound.

4.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy Objective: To elucidate the carbon-hydrogen framework of the molecule.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the compound's solubility). Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals would include singlets for the two methyl groups (from the acetyl and N-methyl groups) and a signal for the N-H proton. The aromatic region would be devoid of signals due to full substitution.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Expected signals would include resonances for the carboxylic acid carbon, the two carbonyl carbons of the acetyl groups, the aromatic carbons (some of which will be significantly shifted by the iodine atoms), and the methyl carbons.

-

Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals to determine proton ratios.

4.3.2 Infrared (IR) Spectroscopy Objective: To identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation: Prepare the sample using the KBr (potassium bromide) pellet method. Mix a small amount of finely ground this compound with dry KBr powder and press it into a thin, transparent disk.

-

Acquisition: Place the KBr disk in the sample holder of an FT-IR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Analysis: Analyze the spectrum for characteristic absorption bands. Key expected vibrations include:

-

A broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹).

-

A C=O stretch from the carboxylic acid (~1710 cm⁻¹).

-

C=O stretches from the amide groups (~1650 cm⁻¹).

-

N-H bending from the secondary amide (~1550 cm⁻¹).

-

4.3.3 Mass Spectrometry (MS) Objective: To determine the molecular weight and fragmentation pattern.

Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI), in either positive or negative ion mode.

-

Analysis: Acquire the mass spectrum. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 626.78. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 628.79.

-

High-Resolution MS (HRMS): For precise mass determination, HRMS can be used to confirm the elemental composition (C₁₂H₁₁I₃N₂O₄).

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To assess the purity of this compound and quantify it in various matrices.

Protocol (General Reverse-Phase Method):

-

System: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., Newcrom R1) is suitable.

-

Mobile Phase: A gradient elution is typically used for purity analysis. For example:

-

Solvent A: Water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).

-

Solvent B: Acetonitrile.

-

-

Gradient Program: A linear gradient from a low percentage of Solvent B to a high percentage over 15-20 minutes.

-

Detection: UV detection at a wavelength where the analyte shows significant absorbance (e.g., ~240 nm, typical for substituted benzoic acids).

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to an appropriate concentration.

-

Injection: Inject a known volume (e.g., 10 µL) onto the column.

-

Analysis: The retention time is used for identification, and the peak area is used for quantification against a standard of known concentration.

Workflows and Logical Relationships

Visualizations of key processes provide a clear understanding of the synthesis and application of this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Caption: Mechanism of action workflow for this compound.

References

Metrizoic Acid: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Metrizoic acid, a tri-iodinated benzoic acid derivative previously utilized as a radiographic contrast agent. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential cellular effects.

Core Chemical and Physical Data

This compound is an organic iodine compound that owes its radiopaque properties to the three iodine atoms attached to its benzene ring. These high-atomic-number atoms effectively attenuate X-rays, allowing for enhanced visualization of internal structures in medical imaging.

| Property | Value | Reference |

| CAS Number | 1949-45-7 | [1][2][3][4] |

| Molecular Weight | 627.94 g/mol | [1] |

| Molecular Formula | C₁₂H₁₁I₃N₂O₄ | |

| IUPAC Name | 3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid | |

| Synonyms | Metrizoate, Isopaque |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from 3,5-diaminobenzoic acid. A crucial intermediate in this synthesis is 3-acetamido-5-amino-2,4,6-triiodobenzoic acid. The following protocol is based on established methods for the synthesis of related iodinated benzoic acid derivatives.

Step 1: Diacetylation of 3,5-diaminobenzoic acid

-

3,5-diaminobenzoic acid is reacted with acetic anhydride in an aqueous medium.

-

This reaction yields 3,5-diacetamidobenzoic acid.

Step 2: Tri-iodination

-

The 3,5-diacetamidobenzoic acid is introduced into an aqueous acid system.

-

This system contains an excess of a stabilized iodine chloride (ICl) solution.

-

The mixture is heated, leading to the hydrolysis of one acetamido group and the subsequent iodination at positions 2, 4, and 6 of the benzene ring.

-

This results in the formation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.

Step 3: N-methylation and N-acetylation

-

The 3-acetamido-5-amino-2,4,6-triiodobenzoic acid is then N-methylated. A common method involves reacting the intermediate with a methylating agent like methyl iodide in the presence of a base.

-

Following N-methylation, the resulting secondary amine is acetylated, typically using acetic anhydride, to yield the final product, this compound.

Purification of this compound

Purification of the final compound is critical to remove any unreacted starting materials, by-products, or di-iodinated contaminants. A common method for purifying iodinated benzoic acid derivatives is recrystallization.

-

The crude this compound is dissolved in a suitable hot solvent, such as an aqueous ethanol mixture.

-

The solution is treated with activated charcoal to remove colored impurities.

-

The hot solution is filtered to remove the charcoal and any insoluble materials.

-

The filtrate is allowed to cool slowly, promoting the formation of crystals of the purified this compound.

-

The crystals are collected by filtration, washed with a cold solvent to remove any remaining impurities, and then dried under vacuum.

Quality Control Analysis

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Thin-Layer Chromatography (TLC): To assess the purity and identify any remaining starting materials or by-products.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the final compound.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

Visualizing the Process and Potential Cellular Interactions

To further elucidate the experimental workflow and potential biological interactions, the following diagrams are provided.

Caption: A workflow diagram illustrating the synthesis and purification of this compound.

While this compound's primary function is as a physical contrast agent, high concentrations of iodinated contrast media can induce cellular stress, particularly in the kidneys, a condition known as contrast-induced nephropathy (CIN). The mechanisms underlying CIN are thought to involve oxidative stress and direct tubular cell toxicity.

Caption: A hypothetical signaling pathway of cellular effects from high concentrations of contrast media.

It is important to note that this compound has been largely superseded by newer, lower-osmolality contrast agents that exhibit a better safety profile. Nevertheless, the study of compounds like this compound provides valuable insights into the structure-activity relationships of radiographic contrast media and their potential biological interactions.

References

A Technical Guide to the Historical Applications of Metrizoic Acid in Radiology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metrizoic acid, a first-generation ionic iodinated contrast medium, was a cornerstone of radiological imaging for several decades, primarily in the 1960s and 1970s. This technical guide provides an in-depth review of its historical applications in urography and angiography, detailing its physicochemical properties, experimental protocols of the era, and a quantitative summary of its performance and adverse effects. Due to its high osmolality, this compound has been largely superseded by lower-osmolar and non-ionic contrast agents, but an understanding of its characteristics and historical use provides valuable context for the development and evaluation of modern contrast media.

Introduction

This compound, a tri-iodinated benzoic acid derivative, was widely used as a contrast agent for X-ray examinations. Its high atomic number iodine atoms effectively attenuated X-rays, providing excellent opacification of blood vessels and the urinary tract.[1] However, as an ionic monomer, it dissociated in solution, leading to high osmolality and a greater incidence of adverse reactions compared to modern agents.[2] This guide revisits the technical aspects of its use, offering a retrospective look at the methodologies and data from its time in clinical practice.

Physicochemical Properties

This compound was typically formulated as a salt, most commonly sodium or meglumine metrizoate, or a mixture thereof, under trade names such as Isopaque.[3] The key physicochemical properties that influenced its application and side-effect profile are summarized below.

| Property | Value | Significance in Radiological Applications |

| Iodine Content | 370 - 440 mg/mL | Determined the degree of X-ray attenuation and image contrast. |

| Osmolality | ~2100 mOsm/kg | The high osmolality was responsible for a range of physiological effects, including pain on injection, hemodynamic changes, and a higher rate of hypersensitivity-like reactions. |

| Viscosity (at 37°C) | 3.4 cP | Influenced the ease of injection and the flow dynamics within blood vessels. |

| Molecular Formula | C₁₂H₁₁I₃N₂O₄ | The structure of the molecule, with its three iodine atoms, was the basis of its radiopaque properties. |

| Molecular Weight | 627.94 g/mol | Relevant for understanding its pharmacokinetic properties. |

Historical Applications and Experimental Protocols

This compound was a versatile contrast agent, but its primary applications were in intravenous urography and various forms of angiography.

Intravenous Urography (IVU)

Intravenous urography was a common procedure to visualize the kidneys, ureters, and bladder.

-

Patient Preparation:

-

Patients were typically required to be well-hydrated to minimize the risk of nephrotoxicity, though in some cases, fluid restriction was employed to increase urine concentration and improve image quality.

-

A preliminary plain radiograph of the abdomen (KUB) was taken to visualize calcifications and to serve as a baseline.

-

-

Contrast Administration:

-

Dosage: Dosages varied, with typical ranges being 200-350 mg of iodine per kg of body weight for standard urography.[4] In specific situations, such as in patients with renal failure, high-dose urography with up to 500 mg of iodine per kg of body weight was performed.[1]

-

Injection: The contrast medium was administered intravenously, typically as a rapid bolus injection.

-

-

Radiographic Imaging Sequence:

-

A series of radiographs were taken at specific time intervals to capture the different phases of renal excretion. A common sequence included:

-

1-minute post-injection: To visualize the nephrographic phase (opacification of the renal parenchyma).

-

5-minutes post-injection: To visualize the pelvicalyceal systems.

-

10-15 minutes post-injection: To visualize the ureters.

-

Post-micturition film: To assess bladder emptying.

-

-

Angiography

This compound was extensively used for various angiographic procedures to visualize arteries and veins.

-

Patient Preparation:

-

Similar to urography, patient history, especially regarding allergies and renal function, was crucial.

-

Local anesthesia was administered at the site of arterial or venous access.

-

-

Catheterization and Contrast Administration:

-

The Seldinger technique was commonly employed to introduce a catheter into the vascular system.

-

The catheter was advanced to the vessel of interest under fluoroscopic guidance.

-

Dosage and Injection Rate: The volume and injection rate of the contrast medium were dependent on the specific vessel being imaged. For example, in abdominal angiography with Isopaque B (a this compound formulation), a maximum dose of 120 mL of a 60% solution was reported, with a maximum dose per kilogram of 1.8 mL/kg. The injection was often performed using a pressure injector to achieve a rapid and uniform bolus.

-

-

Radiographic Imaging:

-

A rapid sequence of radiographs (serial filming) was acquired to capture the arterial, capillary, and venous phases of contrast passage.

-

Quantitative Data Summary

The following tables summarize quantitative data from historical studies involving this compound.

Table 1: Dosages of this compound in Radiological Procedures

| Procedure | Dosage Range | Study Population/Notes |

| Standard Intravenous Urography | 200 - 350 mg Iodine/kg body weight | General adult population. |

| High-Dose Intravenous Urography | 500 mg Iodine/kg body weight | Patients with stable, impaired renal function. |

| Angiocardiography/Abdominal Angiography | Up to 1.8 mL/kg body weight (of a 60% solution) | Maximum dose reported in a series of examinations. |

Table 2: Adverse Reactions to Ionic vs. Non-ionic Contrast Media

| Reaction Severity | Incidence with Ionic Media (e.g., this compound) | Incidence with Non-ionic Media |

| Mild (e.g., nausea, mild urticaria) | 15% | 3% |

| Moderate (e.g., severe vomiting, extensive urticaria) | 1-2% | 0.2-0.4% |

| Severe (e.g., pulmonary edema, cardiac arrest) | 0.20% | 0.04% |

| Death | 1 in 170,000 | 1 in 170,000 |

Data adapted from a comparative overview of contrast media types.

In a study involving urography in 32 children, mild to moderate adverse reactions were observed in all 15 patients who received metrizoate, compared to only 4 out of 17 who received the non-ionic agent iohexol.

Logical Relationships in Adverse Reactions

The high osmolality of this compound was a key driver of its adverse effect profile. The following diagram illustrates the logical relationship between its physicochemical properties and the resulting physiological responses.

Conclusion

This compound was an effective and widely used contrast agent that played a significant role in the advancement of diagnostic radiology. However, its inherent high osmolality led to a less favorable side-effect profile compared to modern agents. The historical data and protocols associated with this compound provide a valuable benchmark for appreciating the evolution of contrast media and underscore the importance of osmolality as a key parameter in the design and selection of safer and better-tolerated agents for radiological procedures. This guide serves as a technical resource for researchers and professionals in understanding the foundational contrast agents that paved the way for the advanced imaging practices of today.

References

- 1. High dose urography in patients with renal failure. A double blind investigation of iohexol and metrizoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jcpres.com [jcpres.com]

- 3. Angiogram: Purpose and Side Effects [verywellhealth.com]

- 4. Comparison of iohexol with metrizoate in urography. A single blind parallel investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Principles of Metrizoic Acid and Its Derivatives in Density Gradient Centrifugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and applications of Metrizoic acid and its derivatives as density gradient media. These compounds are instrumental in the high-fidelity separation of cells, viruses, and subcellular organelles, a cornerstone of research and development in life sciences. This document provides a comprehensive overview of their physicochemical properties, detailed experimental protocols, and visual workflows to facilitate their effective implementation in the laboratory.

Introduction to this compound and its Derivatives in Density Gradient Centrifugation

Density gradient centrifugation is a powerful technique used to separate particles based on their size, shape, and density. The choice of gradient medium is critical for successful separation, and this compound derivatives have emerged as highly effective tools due to their unique properties. This compound itself is an ionic, tri-iodinated benzoic acid derivative. While historically used, its derivatives, such as Metrizamide, Nycodenz® (Iohexol), and Iodixanol, have gained wider acceptance in modern biological research due to their non-ionic nature, lower osmolality, and reduced toxicity to cells.[1]

These compounds are synthetic molecules that form true solutions of low viscosity, which are stable over a wide range of pH and ionic strengths.[1] Their high density is attributed to the tri-iodinated benzene ring, while hydrophilic side chains ensure high water solubility.[2][3] This combination of properties allows for the creation of dense solutions suitable for the isopycnic (separation based on buoyant density) and rate-zonal (separation based on size and shape) centrifugation of a wide array of biological materials.

Physicochemical Properties

The utility of this compound and its derivatives in density gradient centrifugation is directly linked to their distinct physicochemical characteristics. A summary of these properties is presented below, highlighting their advantages for biological separations.

| Property | This compound | Metrizamide | Nycodenz® (Iohexol) | Iodixanol |

| Molecular Weight (Da) | 627.94 | 789 | 821 | 1550 |

| Ionic Nature | Ionic | Non-ionic | Non-ionic | Non-ionic |

| Toxicity | Higher | Lower than this compound | Very low | Very low, non-toxic to mammalian cells |

| Osmolality | High | Lower | Iso-osmotic solutions can be prepared | Iso-osmotic solutions can be prepared |

| Max Solution Density (g/mL) | Not commonly used for high-density solutions | ~1.4 | 1.426 (at 80% w/v)[2] | 1.32 (for 60% w/v solution) |

| Key Features | Contrast medium, high osmolality | Covalently bonded compound of glucosamine and this compound | Non-ionic, non-toxic, autoclavable, forms true solutions | Dimeric structure, inert, suitable for in vivo applications |

Quantitative Data: Solution Properties

The precise control of density and viscosity is paramount for reproducible separations. The following tables provide quantitative data for Nycodenz®/Iohexol solutions, which are commonly used this compound derivatives. The relationship between concentration, refractive index, and density is linear and can be described by the following formulas:

-

Concentration (% w/v) = 607.75 * n - 810.13 (where n is the refractive index)

-

Density (g/mL) = 3.242 * n - 3.323 (where n is the refractive index)

Table 3.1: Properties of Aqueous Nycodenz® (Iohexol) Solutions

| Concentration (% w/v) | Density (g/mL) | Refractive Index (n) |

| 10 | 1.052 | 1.349 |

| 20 | 1.105 | 1.366 |

| 30 | 1.159 | 1.383 |

| 40 | 1.214 | 1.401 |

| 50 | 1.268 | 1.418 |

| 60 | 1.322 | 1.435 |

| 70 | 1.376 | 1.453 |

| 80 | 1.426 | 1.469 |

Note: The refractive index must be corrected for the presence of buffers or salts in the gradient medium before using these equations.

Experimental Protocols

This section provides detailed methodologies for key applications of this compound derivatives in density gradient centrifugation.

Isolation of Mononuclear Cells using Ficoll-Metrizoate

This protocol describes a standard method for the separation of peripheral blood mononuclear cells (PBMCs) from whole blood.

Materials:

-

Anticoagulated whole blood

-

Ficoll-Metrizoate solution (e.g., Ficoll-Paque™, Lymphoprep™)

-

Balanced salt solution (e.g., PBS)

-

50 mL conical tubes

-

Centrifuge with a swinging-bucket rotor

Procedure:

-

Dilute the whole blood sample with an equal volume of balanced salt solution.

-

Carefully layer 35 mL of the diluted blood sample over 15 mL of Ficoll-Metrizoate solution in a 50 mL conical tube, minimizing mixing at the interface.

-

Centrifuge at 400 x g for 30-40 minutes at 20°C in a swinging-bucket rotor with the brake off.

-

After centrifugation, four layers will be visible: the upper plasma layer, a layer of mononuclear cells at the interface, the Ficoll-Metrizoate solution, and a pellet of erythrocytes and granulocytes at the bottom.

-

Carefully aspirate the upper plasma layer without disturbing the mononuclear cell layer.

-

Transfer the mononuclear cell layer to a new 50 mL conical tube.

-

Wash the isolated cells by filling the tube with balanced salt solution and centrifuging at 300 x g for 10 minutes at 20°C.

-

Discard the supernatant and resuspend the cell pellet in an appropriate buffer or medium for downstream applications. To remove platelets, an additional wash step with centrifugation at 200 x g for 10-15 minutes can be performed.

Purification of Adeno-Associated Virus (AAV) using an Iodixanol Gradient

This protocol is suitable for the purification of any AAV serotype and helps to enrich for full (genome-containing) viral particles.

Materials:

-

Clarified AAV-containing cell lysate

-

OptiPrep™ (60% Iodixanol solution)

-

1 M NaCl/PBS-MK buffer

-

1X PBS-MK buffer

-

Phenol red (optional, for visualization)

-

Ultracentrifuge with a suitable rotor (e.g., T70i)

-

QuickSeal tubes

-

Syringes and needles (16 ga and 18 ga)

Procedure:

-

Prepare Iodixanol Gradient Solutions:

-

15% Iodixanol: Mix 4.5 mL of 60% Iodixanol with 13.5 mL of 1 M NaCl/PBS-MK buffer.

-

25% Iodixanol: Mix 5 mL of 60% Iodixanol with 7 mL of 1X PBS-MK buffer and 30 µL of phenol red.

-

40% Iodixanol: Mix 6.7 mL of 60% Iodixanol with 3.3 mL of 1X PBS-MK buffer.

-

60% Iodixanol: Mix 10 mL of 60% Iodixanol and 45 µL of phenol red.

-

-

Layer the Gradient: Carefully layer the Iodixanol solutions into a QuickSeal tube in the following order from bottom to top: 60%, 40%, 25%, and 15%.

-

Load Sample: Carefully overlay up to 5 mL of the clarified AAV supernatant on top of the 15% Iodixanol layer. Top off the tube with 1X PBS if necessary.

-

Seal and Centrifuge: Seal the QuickSeal tubes and centrifuge at 350,000 x g for 90 minutes at 10°C.

-

Harvest Virus: Carefully puncture the side of the tube at the interface of the 60% and 40% gradient with an 18 ga needle and collect the viral band in fractions.

-

Buffer Exchange: Pool the fractions containing the purified virus and perform a buffer exchange to remove the Iodixanol.

Subcellular Fractionation of Mitochondria using a Nycodenz Gradient

This protocol describes the purification of mitochondria from a crude mitochondrial fraction obtained by differential centrifugation.

Materials:

-

Crude mitochondrial pellet

-

Nycodenz® powder or stock solution

-

Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

-

Ultracentrifuge with a swinging-bucket rotor

Procedure:

-

Prepare Nycodenz Gradient Solutions: Prepare discontinuous gradient solutions of 25%, 20%, 15%, 10%, and 5% (w/v) Nycodenz in the homogenization buffer.

-

Layer the Gradient: Carefully layer the Nycodenz solutions into an ultracentrifuge tube, starting with the 25% solution at the bottom, followed by 20%, 15%, 10%, and finally 5%.

-

Load Sample: Resuspend the crude mitochondrial pellet in a small volume of homogenization buffer and carefully layer it on top of the 5% Nycodenz solution.

-

Centrifuge: Centrifuge the gradient at 200,000 x g for 30 minutes.

-

Harvest Mitochondria: The intact mitochondria will band at the interface between the 15% and 20% Nycodenz layers (band 3). Carefully collect this band using a syringe and needle.

-

Wash: Dilute the collected mitochondrial fraction with homogenization buffer and centrifuge at a lower speed (e.g., 10,000 x g) to pellet the purified mitochondria. Resuspend the pellet in a suitable buffer for downstream analysis.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflows described in the protocols above.

Caption: Workflow for the isolation of mononuclear cells.

Caption: Workflow for the purification of AAV.

Caption: Workflow for mitochondrial fractionation.

Conclusion

This compound and its non-ionic derivatives, particularly Nycodenz® and Iodixanol, are indispensable tools in modern biological research. Their favorable physicochemical properties enable the efficient and gentle separation of a wide range of biological materials. The detailed protocols and visual workflows provided in this guide serve as a practical resource for researchers, scientists, and drug development professionals, facilitating the successful application of these powerful separation techniques. By understanding the core principles and methodologies, users can optimize their separation strategies to achieve high-purity isolates for a multitude of downstream applications, ultimately advancing scientific discovery and therapeutic development.

References

Metrizoic Acid: A Technical Examination of Iodine Content and Radiopacity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metrizoic acid is a tri-iodinated benzoic acid derivative that has historically been utilized as a radiocontrast agent for X-ray-based diagnostic imaging procedures.[1][2] Its efficacy as a contrast medium is fundamentally linked to its high iodine content, which is responsible for the attenuation of X-rays, thereby enhancing the visibility of internal structures such as blood vessels and the urinary tract.[2][3] This technical guide provides an in-depth analysis of the iodine content and radiopacity of this compound, presenting key quantitative data, detailed experimental methodologies for radiopacity assessment, and visualizations of its chemical structure and relevant experimental workflows. Although its use has declined in some regions due to the development of lower osmolality contrast agents, a thorough understanding of its properties remains valuable for comparative studies and the development of new contrast media.[3]

Physicochemical Properties and Iodine Content

This compound's chemical structure, 3-acetamido-5-(N-methylacetamido)-2,4,6-triiodobenzoic acid, incorporates three iodine atoms per molecule, which is the basis for its radiopaque properties. The high atomic number of iodine allows for significant photoelectric absorption of X-rays, leading to increased contrast in radiographic images.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

The quantitative data related to the iodine content of this compound and its formulations are summarized in the table below.

| Parameter | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₁I₃N₂O₄ | |

| Molar Mass | 627.94 g/mol | |

| Iodine Content (by mass) | 60.63% | |

| Iodine Concentration in Metrizoate Solutions | 370 - 440 mg/mL |

Radiopacity of this compound

The radiopacity of a contrast agent is quantified by its ability to attenuate X-rays, which is measured in Hounsfield Units (HU) on computed tomography (CT) scans. There is a linear relationship between the concentration of iodine in a solution and the resulting HU value. A general estimation is that each milligram of iodine per milliliter of tissue or blood increases the CT attenuation by approximately 25 HU.

Clinical studies have shown that the enhancement properties of the ionic contrast medium metrizoate are comparable to the non-ionic contrast medium iohexol when administered intravenously for abdominal CT. This allows for the estimation of this compound's radiopacity based on the more extensively documented data for iohexol at similar iodine concentrations.

The following table presents estimated HU values for various concentrations of this compound solutions, extrapolated from data on iohexol and the general principles of iodine-based contrast.

| Iodine Concentration (mg/mL) | Estimated Hounsfield Units (HU) | Reference(s) for Extrapolation |

| 140 | ~3500 | |

| 180 | ~4500 | |

| 240 | ~6000 | |

| 300 | ~7500 | |

| 350 | ~8750 | |

| 370 | ~9250 | |

| 440 | ~11000 |

Relationship between Iodine Concentration and Radiopacity

Caption: Iodine concentration and radiopacity relationship.

Experimental Protocol for In-Vitro Radiopacity Determination

The following is a detailed methodology for the in-vitro determination of the radiopacity of this compound solutions using CT imaging. This protocol is based on established principles for evaluating medical contrast agents.

Experimental Workflow

Caption: Workflow for in-vitro radiopacity measurement.

1. Preparation of this compound Solutions:

-

Prepare a series of aqueous solutions of this compound (or its sodium or meglumine salt, metrizoate) with varying iodine concentrations (e.g., 50, 100, 150, 200, 250, 300 mg I/mL).

-

Use deionized water as the solvent.

-

Prepare a control sample of deionized water.

2. Phantom Preparation:

-

Utilize a CT phantom, which is a standardized object used for scanner calibration and quality control. A water-filled phantom with cylindrical inserts is suitable.

-

Fill the cylindrical inserts (vials) with the prepared this compound solutions and the water control. Ensure no air bubbles are present.

-

Securely place the filled vials within the phantom.

3. CT Image Acquisition:

-

Position the phantom in the gantry of a clinical or pre-clinical CT scanner.

-

Set the scanning parameters. Typical parameters for such a study would be a tube voltage of 120 kVp and a tube current-time product of 200 mAs.

-

Acquire a series of axial CT images of the phantom, ensuring the vials with the contrast agent solutions are fully encompassed in the scan volume.

4. Image Analysis and Data Extraction:

-

Transfer the acquired DICOM images to a workstation with image analysis software.

-

For each vial in the CT images, define a circular Region of Interest (ROI) in the center of the vial, avoiding the edges to minimize partial volume effects.

-

For each ROI, measure the mean and standard deviation of the pixel values in Hounsfield Units (HU).

5. Data Analysis and Interpretation:

-

Subtract the mean HU of the water control from the mean HU of each this compound solution to obtain the net enhancement.

-

Plot the mean HU values (or net enhancement) against the corresponding iodine concentrations.

-

Perform a linear regression analysis to determine the relationship between iodine concentration and HU. The slope of the regression line will represent the HU enhancement per unit of iodine concentration (HU/[mg I/mL]).

Conclusion